molecular formula C48H82O19 B12325715 Vinaginsenoside R8 CAS No. 93376-72-8

Vinaginsenoside R8

Cat. No.: B12325715
CAS No.: 93376-72-8
M. Wt: 963.2 g/mol
InChI Key: IAEZLXLDZBZQPU-UKTHLTGXSA-N
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Description

Vinaginsenoside R8 is a triterpenoid glycoside isolated from the rhizomes of Panacis majoris. It is known for its activity against adenosine diphosphate-induced platelet aggregation, with an IC50 value of 25.18 μM . This compound is part of the ginsenoside family, which is a group of saponins found in various Panax species.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinaginsenoside R8 is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the rhizomes of Panacis majoris using solvents like methanol or ethanol, followed by purification steps such as column chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Panacis majoris. The process includes drying the plant material, grinding it into a powder, and then using solvent extraction techniques to isolate the compound. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Vinaginsenoside R8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs without degrading the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

Vinaginsenoside R8 has a wide range of scientific research applications:

Mechanism of Action

Vinaginsenoside R8 exerts its effects primarily by inhibiting adenosine diphosphate-induced platelet aggregation. This action is mediated through its interaction with specific molecular targets on the platelet surface, leading to the inhibition of platelet activation and aggregation pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve modulation of signaling pathways related to platelet function .

Comparison with Similar Compounds

Vinaginsenoside R8 is unique among ginsenosides due to its specific structure and biological activity. Similar compounds include:

    Ginsenoside Rb1: Known for its neuroprotective and anti-inflammatory properties.

    Ginsenoside Rg1: Exhibits anti-fatigue and cognitive-enhancing effects.

    Ginsenoside Rh2: Studied for its anticancer properties.

    Ginsenoside Re: Known for its cardiovascular benefits

This compound stands out due to its potent anti-platelet aggregation activity, making it a valuable compound for research in cardiovascular health and related fields.

Properties

CAS No.

93376-72-8

Molecular Formula

C48H82O19

Molecular Weight

963.2 g/mol

IUPAC Name

2-[4,5-dihydroxy-2-[[12-hydroxy-17-[(E)-6-hydroxy-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C48H82O19/c1-43(2,61)13-9-14-48(8,67-41-38(60)35(57)32(54)25(20-50)63-41)22-10-16-47(7)30(22)23(52)18-28-45(5)15-12-29(44(3,4)27(45)11-17-46(28,47)6)65-42-39(36(58)33(55)26(21-51)64-42)66-40-37(59)34(56)31(53)24(19-49)62-40/h9,13,22-42,49-61H,10-12,14-21H2,1-8H3/b13-9+

InChI Key

IAEZLXLDZBZQPU-UKTHLTGXSA-N

Isomeric SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(C/C=C/C(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC(C6C3(CCC6C(C)(CC=CC(C)(C)O)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C

physical_description

Solid

Origin of Product

United States

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